molecular formula C20H22N2O4S B2939890 4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione CAS No. 1049536-30-2

4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione

Cat. No.: B2939890
CAS No.: 1049536-30-2
M. Wt: 386.47
InChI Key: IMKYLTCCKHMVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione is a complex organic compound that belongs to the class of thieno[3,4-b]pyrazine derivatives

Preparation Methods

The synthesis of 4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione can undergo various chemical reactions, including:

Scientific Research Applications

4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar compounds to 4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione include other thieno[3,4-b]pyrazine derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their biological activities and applications . Some examples of similar compounds are:

The uniqueness of this compound lies in its specific combination of substituents and its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

1-benzyl-4-(3-methoxyphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-26-17-9-5-8-16(10-17)22-19-14-27(24,25)13-18(19)21(12-20(22)23)11-15-6-3-2-4-7-15/h2-10,18-19H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKYLTCCKHMVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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